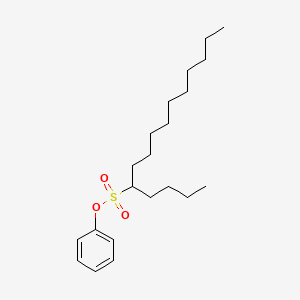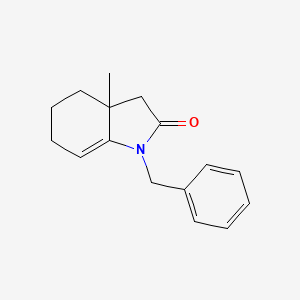
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: This compound is used in biological studies to understand the behavior of indole derivatives in biological systems.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For instance, they can inhibit enzymes like acetylcholine esterase, which is involved in neurotransmission, or interact with receptors involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-2,3-dione: This compound has a similar indole structure but with different substituents, leading to varied chemical and biological properties.
1-Benzyl-1H-indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group, showing different reactivity and applications.
1-Benzyl-1H-indole-2,3-dione: Known for its use in medicinal chemistry, particularly in the synthesis of pharmaceutical agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
203244-99-9 |
|---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
1-benzyl-3a-methyl-3,4,5,6-tetrahydroindol-2-one |
InChI |
InChI=1S/C16H19NO/c1-16-10-6-5-9-14(16)17(15(18)11-16)12-13-7-3-2-4-8-13/h2-4,7-9H,5-6,10-12H2,1H3 |
InChI-Schlüssel |
AEMUFPLWVNQVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC=C1N(C(=O)C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12566601.png)
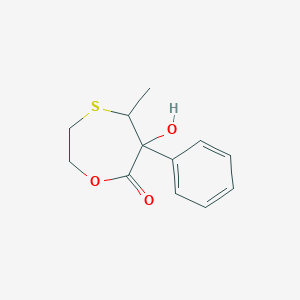
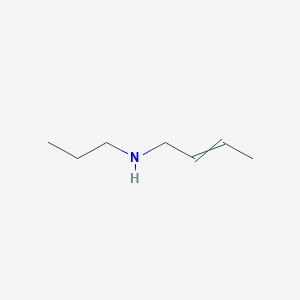
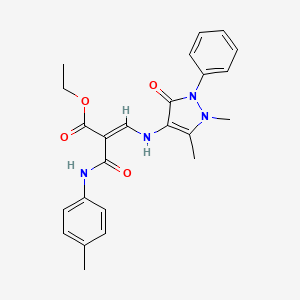
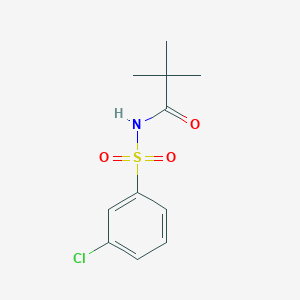
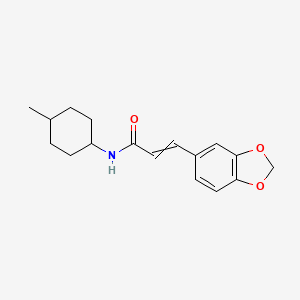

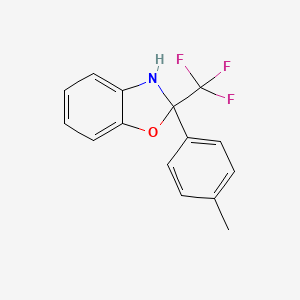
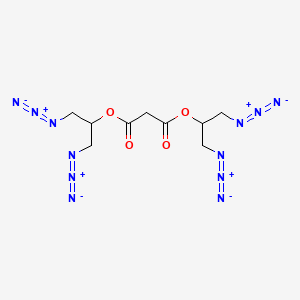

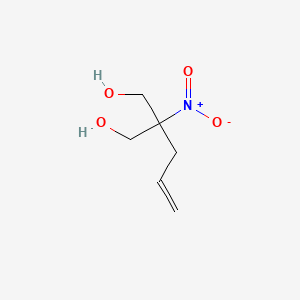

![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
